molecular formula C12H12N2O4 B6200673 3-nitro-8-propoxyquinolin-4-ol CAS No. 2694729-58-1

3-nitro-8-propoxyquinolin-4-ol

Cat. No.: B6200673
CAS No.: 2694729-58-1
M. Wt: 248.2
InChI Key:
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Description

3-nitro-8-propoxyquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of the nitro group and the propoxy group in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-8-propoxyquinolin-4-ol typically involves the nitration of 8-propoxyquinolin-4-ol. One common method is the reaction of 8-propoxyquinolin-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-nitro-8-propoxyquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-8-propoxyquinolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-nitro-8-propoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitroquinolin-4-ol
  • 8-propoxyquinolin-4-ol
  • 3-amino-8-propoxyquinolin-4-ol

Uniqueness

3-nitro-8-propoxyquinolin-4-ol is unique due to the presence of both the nitro group and the propoxy group, which confer distinct chemical reactivity and potential biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-8-propoxyquinolin-4-ol involves the nitration of 8-propoxyquinolin-4-ol followed by reduction of the nitro group to an amino group and subsequent diazotization and coupling with 3-aminophenol to form the final product.", "Starting Materials": [ "8-propoxyquinolin-4-ol", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "3-aminophenol" ], "Reaction": [ "Nitration of 8-propoxyquinolin-4-ol using nitric acid and sulfuric acid to form 3-nitro-8-propoxyquinolin-4-ol", "Reduction of the nitro group using sodium hydroxide and hydrogen gas to form 8-propoxyquinolin-4-ol-3-amine", "Diazotization of 8-propoxyquinolin-4-ol-3-amine using sodium nitrite and hydrochloric acid to form diazonium salt", "Coupling of the diazonium salt with 3-aminophenol in alkaline conditions to form 3-nitro-8-propoxyquinolin-4-ol" ] }

CAS No.

2694729-58-1

Molecular Formula

C12H12N2O4

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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